molecular formula C10H22Cl2N2O B3155894 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride CAS No. 81310-63-6

4-(Piperidin-4-ylmethyl)morpholine dihydrochloride

Cat. No.: B3155894
CAS No.: 81310-63-6
M. Wt: 257.20
InChI Key: DRAWGXYWPRKLOA-UHFFFAOYSA-N
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Description

Piperidine (B6355638) and Morpholine (B109124): Privileged Structures in Drug Discovery

Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids. newdrugapprovals.orgnih.gov Its prevalence stems from its capacity to serve as a versatile scaffold, allowing for three-dimensional diversity in compound libraries. The basic nitrogen atom of the piperidine ring is often crucial for establishing key interactions with biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. nih.gov Furthermore, the piperidine moiety can enhance a compound's solubility and metabolic stability, critical parameters in the optimization of drug candidates.

The strategic incorporation of these two heterocyclic systems into a single molecular entity offers a powerful approach to drug design, leveraging the advantageous properties of both rings. This has led to the development of numerous bioactive molecules with diverse therapeutic applications.

Table 1: Comparison of Piperidine and Morpholine Ring Systems in Drug Design
FeaturePiperidineMorpholine
StructureSaturated six-membered ring with one nitrogen atomSaturated six-membered ring with one nitrogen and one oxygen atom
Key Physicochemical PropertiesBasic nitrogen atom, conformational flexibility, can increase solubilityModulated basicity, influences polarity and pKa, can improve pharmacokinetic profile
Common Therapeutic AreasCentral nervous system disorders, pain management, oncologyOncology, infectious diseases, central nervous system disorders
Role in Drug DesignVersatile scaffold for 3D diversity, key interactions with biological targetsImproves drug-like properties, enhances metabolic stability

4-(Piperidin-4-ylmethyl)morpholine (B1281445) Dihydrochloride (B599025): A Key Intermediate for Advanced Synthesis

Within the landscape of advanced heterocyclic chemistry, 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride stands out as a core research intermediate. This commercially available building block provides a pre-assembled scaffold containing both the piperidine and morpholine rings, connected by a methylene (B1212753) linker. This structure offers medicinal chemists a strategic starting point for the synthesis of more complex molecules, saving several synthetic steps and allowing for rapid diversification.

The utility of this compound is evident in its application as a precursor for a range of biologically active compounds. While specific, publicly detailed synthetic applications in late-stage clinical candidates are often proprietary, the structural motif is present in numerous patented compounds and research molecules. For instance, this intermediate is valuable in the synthesis of inhibitors of various protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The piperidine nitrogen can be functionalized to introduce pharmacophores that target the ATP-binding site of kinases, while the morpholine moiety can be tailored to optimize solubility and cell permeability.

Furthermore, the inherent structural features of this compound make it an attractive building block for the development of ligands for G-protein coupled receptors (GPCRs), such as chemokine receptors like CXCR4, which play a role in cancer metastasis and inflammatory responses. nih.govnih.govgsu.edu The spatial arrangement of the piperidine and morpholine rings can be exploited to achieve specific binding orientations within the receptor pocket.

The synthesis of advanced heterocyclic compounds often involves multi-step sequences. The availability of this compound as a ready-made, dual-heterocycle-containing intermediate significantly streamlines these synthetic efforts. Researchers can focus on the late-stage functionalization of the piperidine nitrogen or modifications to the morpholine ring to fine-tune the biological activity and pharmacokinetic properties of the target molecules. This approach accelerates the drug discovery process, enabling the rapid generation and evaluation of novel compound libraries.

Table 2: Profile of this compound
PropertyInformation
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.18 g/mol
AppearanceWhite to off-white powder
Role in SynthesisCore intermediate, building block
Potential Applications of DerivativesKinase inhibitors, GPCR ligands (e.g., for CXCR4), antiepileptics, β-adrenergic antagonists

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperidin-4-ylmethyl)morpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12;;/h10-11H,1-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAWGXYWPRKLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 4 Piperidin 4 Ylmethyl Morpholine Dihydrochloride

Strategies for the Synthesis of the 4-(Piperidin-4-ylmethyl)morpholine (B1281445) Core

The construction of the 4-(piperidin-4-ylmethyl)morpholine scaffold can be approached by forming the crucial C-N bond between the piperidinylmethyl fragment and the morpholine (B109124) nitrogen, or by building one of the heterocyclic rings onto a pre-existing, functionalized partner. Key strategies include reductive amination, multicomponent reactions, and intramolecular cyclization.

Reductive Amination Pathways and Optimization

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. nih.govmdpi.com For the synthesis of the 4-(piperidin-4-ylmethyl)morpholine core, this pathway would typically involve the reaction of an N-protected piperidine-4-carbaldehyde (B112701) with morpholine.

The process begins with the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion. This intermediate is not isolated but is immediately reduced by a suitable reducing agent present in the reaction mixture. The choice of protecting group on the piperidine (B6355638) nitrogen is crucial to prevent side reactions and to be easily removable in a final deprotection step. Common protecting groups include benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc).

Optimization of this reaction involves screening various reducing agents, catalysts, solvents, and temperature conditions. While mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are often effective for small-scale synthesis, catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C) or platinum is highly efficient and scalable. mdpi.comguidechem.comgoogle.com For instance, the related synthesis of 4-morpholinopiperidine (B1299061) is achieved by reacting N-Boc-4-piperidone with morpholine under a hydrogen atmosphere with a Pd/C catalyst. guidechem.com Patents describe similar one-pot reductive aminations of 1-benzyl-4-piperidone with morpholine using a platinum or palladium catalyst and hydrogen gas at pressures up to 1 MPa to form the direct precursor, which is then debenzylated. google.com

ParameterCommon Conditions & ReagentsRationale/Optimization Goal
Piperidine Precursor N-Boc-piperidine-4-carbaldehyde, N-Benzyl-piperidine-4-carbaldehydeProtection prevents N-alkylation side reactions; choice depends on desired deprotection conditions.
Amine MorpholineServes as the nucleophile to form the target C-N bond.
Reducing Agent H₂/Pd/C, H₂/Pt, NaBH(OAc)₃ (STAB), NaBH₃CN, Formic AcidCatalytic hydrogenation is clean and scalable. Borohydride reagents are mild and suitable for benchtop synthesis. guidechem.comgoogle.comfrontiersin.org
Solvent Methanol (MeOH), Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE)Chosen to dissolve reactants and facilitate the reaction. Anhydrous conditions are often preferred.
Temperature Room Temperature to 60 °CReaction is often performed at room temperature, but gentle heating can increase the rate.
**Pressure (for H₂) **1 atm to 1 MPaHigher pressure can accelerate catalytic hydrogenation. google.com

Applications of Mannich Reactions in Related Morpholine and Piperidine Synthesis

The Mannich reaction is a three-component condensation that forms a C-C bond by reacting a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govoarjbp.com The product is a β-amino-carbonyl compound known as a Mannich base. oarjbp.com This reaction is a powerful tool for synthesizing complex molecules containing piperidine or morpholine moieties, as these heterocycles can serve as the amine component. oarjbp.comjofamericanscience.orgresearchgate.net

In this context, piperidine or morpholine reacts with formaldehyde (B43269) to generate an Eschenmoser-salt-like iminium ion in situ. This electrophilic species then reacts with a carbon nucleophile (the "active hydrogen" compound), such as a ketone, to form the aminomethylated product. While not a direct route to 4-(piperidin-4-ylmethyl)morpholine itself, the Mannich reaction provides access to a vast array of structurally related compounds and precursors. For example, isatin (B1672199) can be reacted with formaldehyde and piperidine to synthesize Mannich bases with potential biological activity. researchgate.net Similarly, various substrates can be aminomethylated using morpholine. oarjbp.com A notable application is the double Mannich reaction, which can be used to construct the piperidine ring itself from simpler acyclic precursors. nih.gov

Multicomponent Reaction Approaches for Piperidine Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient and atom-economical route to complex heterocyclic scaffolds like piperidine. researchgate.netresearchgate.net These reactions rapidly build molecular complexity and are well-suited for creating diverse chemical libraries.

Several MCR strategies have been developed to construct the piperidine ring:

Pseudo Five-Component Reaction: Substituted piperidines can be synthesized through a reaction of aromatic aldehydes, anilines, and alkyl acetoacetates in refluxing ethanol. researchgate.net This method generates highly functionalized piperidine rings in good yields.

Four-Component Diels-Alder Reaction: A one-pot, four-component process involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can generate a 2-azadiene intermediate in situ. This intermediate then undergoes an intermolecular Diels-Alder reaction with the dienophile to yield complex piperidone scaffolds. researchgate.net

Four-Component Condensation for Piperid-4-ones: Highly substituted piperid-4-ones can be synthesized by reacting a tosyl imine with diketene (B1670635) in the presence of TiCl₄, followed by the addition of an aldehyde. acs.org This approach allows for the creation of non-symmetrical 2,6-disubstituted piperidones.

MCR StrategyReactantsKey Intermediate/ReactionProduct Type
Pseudo Five-ComponentAromatic Aldehyde, Aniline, Alkyl AcetoacetateMannich-type reactionPolysubstituted Piperidine researchgate.net
Four-Component Diels-AlderAldehyde, Ammonia, Acyl Chloride, DienophileIn situ 2-Azadiene formationPiperidone researchgate.net
Four-Component CondensationTosyl Imine, Diketene, Aldehyde, TiCl₄/MeOHTandem reaction2,6-Disubstituted Piperid-4-one acs.org
[3+2] Dipolar CycloadditionAzomethine Ylide, 3,5-bis(ylidene)-4-piperidineCycloadditionDispiropyrrolidine-piperidine rsc.org

Intramolecular Cyclization Techniques for Nitrogen-Containing Heterocycles

Intramolecular cyclization is a fundamental and widely used strategy for constructing heterocyclic rings, including piperidine. nih.govresearchgate.net In this approach, a linear precursor containing both the nitrogen atom and a reactive functional group undergoes a ring-closing reaction to form the cyclic structure. The versatility of this method stems from the wide variety of cyclization triggers and precursor designs available.

Key intramolecular cyclization techniques for piperidine synthesis include:

Radical-Mediated Cyclization: A cobalt(II)-catalyzed radical cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov This method involves the formation of a carbon-centered radical that attacks an imine or related group.

Reductive Hydroamination/Cyclization: An acid-mediated intramolecular 6-endo-dig cyclization of alkynes bearing an amino group proceeds through an enamine/iminium ion intermediate, which is subsequently reduced to form the piperidine ring. nih.gov

Lithiation-Cyclization: Asymmetric deprotonation of N-Boc protected amines containing a leaving group (e.g., a chloride) on the alkyl chain, using reagents like s-BuLi/(-)-sparteine, can trigger an intramolecular substitution to form enantioenriched N-Boc-2-substituted piperidines. acs.org

Metal-Catalyzed Cyclization: Transition metals, particularly palladium and iridium, are effective catalysts for various intramolecular cyclizations. A Pd-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can produce piperidines, and Cp*Ir complexes can catalyze the N-heterocyclization of primary amines with diols to form cyclic amines. organic-chemistry.org

Functionalization and Derivatization Strategies for the Core Structure

Once the 4-(piperidin-4-ylmethyl)morpholine core is synthesized, its chemical utility can be expanded through functionalization. Derivatization of the piperidine moiety is particularly valuable for modulating the compound's physicochemical properties.

Regioselective Modification of the Piperidine Moiety

Achieving regioselective functionalization of the piperidine ring is a significant synthetic challenge due to the multiple, chemically similar C-H bonds. Modern catalytic methods have enabled precise modifications at the C2, C3, and C4 positions, with selectivity often dictated by the catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

C2 and C4 C-H Functionalization: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a powerful tool for direct functionalization. The site selectivity can be controlled by the steric and electronic properties of the catalyst and the nitrogen protecting group. For instance, using N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst can favor functionalization at the C2 position. In contrast, employing a different protecting group, such as an N-α-oxoarylacetyl group, in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst can direct the C-H functionalization to the C4 position. nih.gov

C3 Functionalization (Indirect): Direct C-H functionalization at the C3 position is difficult due to the deactivating inductive effect of the adjacent nitrogen atom. An indirect approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive and stereoselective opening of the cyclopropane (B1198618) ring to install a substituent at the C3 position. nih.gov

C4 Functionalization via Palladium Intermediates: An alternative strategy for C4 functionalization involves the generation of a nucleophilic center at this position. This can be achieved by forming a π-allyl palladium complex from an N-protected 2,3-didehydro-4-acetoxypiperidine. Subsequent umpolung (reversal of polarity) mediated by diethylzinc (B1219324) allows for the regioselective addition of various electrophiles, such as aldehydes and imines, to the C4 position. nii.ac.jp Another route involves the Lewis acid-catalyzed addition of nucleophiles to 2-cyano-1,2,5,6-tetrahydropyridines to access 4-substituted piperidines. rsc.org

PositionMethodReagents/CatalystKey Feature
C2 C-H InsertionN-Boc-piperidine, Rh₂(R-TCPTAD)₄, AryldiazoacetateCatalyst and protecting group control directs functionalization to C2. nih.gov
C4 C-H InsertionN-α-oxoarylacetyl-piperidine, Rh₂(S-2-Cl-5-BrTPCP)₄A different combination of catalyst and protecting group switches selectivity to C4. nih.gov
C3 Cyclopropanation/Ring OpeningN-Boc-tetrahydropyridine -> Cyclopropane -> Reductive OpeningIndirect method to overcome electronic deactivation at C3. nih.gov
C4 π-Allyl Palladium UmpolungPd(OAc)₂/PPh₃, Et₂Zn, ElectrophileGenerates a C4 nucleophile for reaction with various electrophiles. nii.ac.jp
C3 Asymmetric CarbometalationDihydropyridine, Arylboronic Acid, Rh-catalystProvides access to enantioenriched 3-substituted tetrahydropyridines, which can be reduced. acs.org

Systematic Derivatization of the Morpholine Moiety

The morpholine ring within 4-(piperidin-4-ylmethyl)morpholine is a versatile scaffold that offers multiple avenues for systematic derivatization. sci-hub.seresearchgate.net These modifications are often pursued to modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and its ability to interact with biological targets. acs.orgnih.gov The presence of the nitrogen and oxygen heteroatoms provides a unique electronic and conformational profile, making the morpholine moiety a key component for structural diversification in medicinal chemistry. sci-hub.see3s-conferences.org

Derivatization strategies can be broadly categorized based on the reaction site within the morpholine ring. While the secondary amine of the piperidine ring is a primary site for many reactions, the morpholine moiety itself can undergo specific transformations. These include modifications at the nitrogen atom (if it were not already quaternized in this specific parent structure) or, more subtly, through reactions that alter the ring's substitution pattern, although this is less common without ring-opening. For analogous compounds where the morpholine nitrogen is secondary, standard reactions such as N-alkylation, N-acylation, and N-arylation are common. In the context of 4-(piperidin-4-ylmethyl)morpholine, derivatization would focus on the piperidine nitrogen or modifications to the carbon backbone, but for the purpose of discussing the morpholine moiety, we consider hypothetical analogs or more complex transformations.

For instance, the synthesis of novel derivatives often involves multi-step sequences starting from simpler morpholine precursors. researchgate.net These synthetic routes can introduce functional groups onto the carbon atoms of the morpholine ring before its coupling to the piperidine-containing fragment. Such strategies allow for the preparation of a library of analogs with diverse substituents, which is crucial for structure-activity relationship (SAR) studies. e3s-conferences.org

Table 1: Potential Derivatization Reactions of the Morpholine Moiety Note: These represent general strategies for morpholine derivatization, adaptable to the synthesis of complex molecules like 4-(piperidin-4-ylmethyl)morpholine.

Reaction TypeReagents & ConditionsResulting Functional GroupPurpose of Derivatization
N-Alkylation Alkyl halides (e.g., R-Br, R-I) in the presence of a baseTertiary AmineIntroduce alkyl chains to modify lipophilicity and steric bulk.
N-Acylation Acyl chlorides or anhydrides (e.g., RCOCl)AmideDecrease basicity of the nitrogen; introduce hydrogen bond acceptors.
N-Arylation Aryl halides with a palladium catalyst (Buchwald-Hartwig amination)N-Aryl MorpholineIntroduce aromatic systems for potential π-stacking interactions.
Ring Synthesis Starting from vicinal amino alcohols and their derivativesSubstituted Morpholine RingAllows for the incorporation of substituents on the carbon framework of the ring. researchgate.net

Formation of Dihydrochloride (B599025) Salts for Enhanced Research Utility

Organic bases, particularly amines, are frequently converted into their salt forms to improve their utility in research and pharmaceutical development. wikipedia.org The compound 4-(piperidin-4-ylmethyl)morpholine possesses two basic nitrogen atoms—one in the piperidine ring and one in the morpholine ring. This allows for the formation of a dihydrochloride salt through the reaction of the free base with two equivalents of hydrochloric acid (HCl).

This transformation is a straightforward acid-base reaction where the lone pair of electrons on each nitrogen atom accepts a proton (H+) from HCl. The resulting salt, 4-(piperidin-4-ylmethyl)morpholine dihydrochloride, exhibits significantly different physicochemical properties compared to its free base form.

The primary advantages of converting the amine to its hydrochloride salt include:

Enhanced Water Solubility : Hydrochloride salts are generally much more soluble in aqueous media than their corresponding free bases. wikipedia.orgacs.org This is critical for preparing stock solutions for in vitro assays and for formulation studies.

Improved Stability and Shelf-Life : Amine free bases can be susceptible to degradation through oxidation or reaction with atmospheric carbon dioxide. The hydrochloride salt form is typically a more stable, crystalline solid with a longer shelf-life. wikipedia.orgnih.gov

Better Handling Properties : Many free bases are oils or low-melting-point solids, which can be difficult to handle, weigh, and purify. The corresponding hydrochloride salts are often crystalline solids with well-defined melting points, making them easier to manage in a laboratory setting. googleapis.com

Increased Dissolution Rate : The higher solubility of the salt form often leads to a faster dissolution rate, which can be a critical factor in various experimental protocols. nih.gov

The formation of a stable, soluble, and easily handled salt is a crucial step in the development of chemical compounds for research purposes, facilitating accurate and reproducible experimentation. nih.gov

Table 2: Comparison of Properties: Free Base vs. Dihydrochloride Salt

Property4-(Piperidin-4-ylmethyl)morpholine (Free Base)This compoundRationale for Change
Physical State Often an oil or low-melting solidCrystalline solidIonic bonding in the salt leads to a more ordered crystal lattice.
Aqueous Solubility Low to moderateHighThe ionic nature of the salt allows for favorable interactions with polar water molecules. wikipedia.orgacs.org
Stability Susceptible to oxidation and reaction with CO2Generally higher chemical stabilityProtonation of the basic nitrogen atoms reduces their reactivity. nih.gov
Hygroscopicity Can be variableTypically non-hygroscopic if fully crystallineA stable crystalline form has less tendency to absorb atmospheric water. googleapis.com
Handling Can be difficult to weigh and transfer accuratelyEasy to handle and weighSolid, crystalline nature simplifies laboratory manipulation.

Integration of Green Chemistry Principles in Synthetic Route Design

The synthesis of complex heterocyclic compounds like 4-(piperidin-4-ylmethyl)morpholine is an area where the principles of green chemistry can be effectively applied to minimize environmental impact. mdpi.combohrium.com These principles focus on developing synthetic routes that are more sustainable, efficient, and safer. eresearchco.comrasayanjournal.co.in

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy and One-Pot Reactions : Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. A patented method for producing 4-(piperidin-4-yl)morpholine utilizes a one-pot reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation. google.com This approach, which combines multiple reaction steps without isolating intermediates, improves efficiency and reduces waste.

Use of Greener Solvents : Traditional organic syntheses often rely on volatile and hazardous solvents. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. researchgate.net The reductive amination step can be performed in alcoholic solvents, which are generally preferable to chlorinated hydrocarbons. google.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. The synthesis of 4-(piperidin-4-yl)morpholine employs catalytic hydrogenation, using catalysts like palladium or platinum. google.com Developing recyclable and highly efficient catalysts is a key area of green chemistry research for the synthesis of N-heterocycles. mdpi.com

Energy Efficiency : Exploring alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Renewable Feedstocks : While not always immediately feasible for complex molecules, a long-term green chemistry goal is to derive starting materials from renewable biological sources rather than petrochemicals.

By integrating these principles, the synthesis of 4-(piperidin-4-ylmethyl)morpholine and its derivatives can be made more environmentally sustainable, aligning with modern standards for chemical manufacturing and research. bohrium.com

Table 3: Application of Green Chemistry Principles to Synthesis

Green Chemistry PrincipleTraditional ApproachGreen AlternativeBenefit
Atom Economy Multi-step synthesis with isolation of intermediates.One-pot reductive amination and debenzylation. google.comReduced solvent waste, higher overall yield, and less manual handling.
Solvent Selection Use of chlorinated solvents (e.g., dichloromethane).Use of ethanol, isopropanol, or water. google.comReduced toxicity and environmental persistence.
Catalyst Choice Stoichiometric reducing agents.Catalytic hydrogenation (e.g., Pd/C, Pt). google.comHigh efficiency, reduced inorganic waste, potential for catalyst recycling.
Energy Consumption Prolonged heating under reflux.Microwave-assisted synthesis. rasayanjournal.co.inDrastically reduced reaction times and lower energy usage.

High Resolution Spectroscopic and Structural Elucidation of 4 Piperidin 4 Ylmethyl Morpholine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule. For 4-(Piperidin-4-ylmethyl)morpholine (B1281445) dihydrochloride (B599025), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the piperidine (B6355638), methylene (B1212753) bridge, and morpholine (B109124) moieties.

The ¹H NMR spectrum of 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride is expected to exhibit distinct signals corresponding to the protons of the piperidine and morpholine rings, as well as the methylene bridge connecting them. The dihydrochloride nature of the salt will result in the protonation of the nitrogen atoms, leading to downfield shifts of the adjacent protons and the appearance of N-H signals. The chemical shifts are influenced by the electronic environment, with protons adjacent to heteroatoms (N, O) being deshielded and resonating at higher frequencies.

Illustrative ¹H NMR Data Table:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.50 - 1.65m2HPiperidine H-3ax, H-5ax
1.90 - 2.05m3HPiperidine H-3eq, H-5eq, H-4
2.85 - 3.00m2HPiperidine H-2ax, H-6ax
3.10 - 3.25d2H-CH₂- (Methylene bridge)
3.40 - 3.55m2HPiperidine H-2eq, H-6eq
3.60 - 3.75t4HMorpholine H-3', H-5'
3.95 - 4.10t4HMorpholine H-2', H-6'
9.50 - 10.50br s2HN-H (Piperidine, Morpholine)

Note: This data is illustrative and representative of the expected spectrum. Actual chemical shifts and multiplicities may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electron-withdrawing groups. For instance, carbons bonded to nitrogen and oxygen will be observed at lower field (higher ppm values) compared to the aliphatic carbons of the piperidine ring.

Illustrative ¹³C NMR Data Table:

Chemical Shift (δ, ppm)Assignment
28.5Piperidine C-3, C-5
35.0Piperidine C-4
45.0Piperidine C-2, C-6
53.0Morpholine C-3', C-5'
60.0-CH₂- (Methylene bridge)
66.5Morpholine C-2', C-6'

Note: This data is illustrative and based on typical chemical shifts for similar structures.

To unequivocally assign the proton and carbon signals and to confirm the connectivity between the different structural fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons in the piperidine ring (e.g., H-2 with H-3, H-3 with H-4) and in the morpholine ring (e.g., H-2' with H-3'). It would also confirm the coupling between the methylene bridge protons and the H-4 proton of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the different structural units. For instance, correlations would be expected between the methylene bridge protons and the C-4 of the piperidine ring, as well as the C-2' and C-6' of the morpholine ring, thus confirming the piperidin-4-ylmethyl-morpholine linkage.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, soft ionization techniques are typically employed to observe the molecular ion.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as the dihydrochloride salt of 4-(Piperidin-4-ylmethyl)morpholine. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. The presence of the dihydrochloride salt may also give rise to adduct ions.

Illustrative ESI-MS Data Table:

m/z (amu)Ion Species
199.18[M+H]⁺
221.16[M+Na]⁺

Note: This data is illustrative. M refers to the free base 4-(Piperidin-4-ylmethyl)morpholine.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, providing unequivocal confirmation of its chemical formula. For the [M+H]⁺ ion of 4-(Piperidin-4-ylmethyl)morpholine, HRMS would be used to confirm the elemental formula of C₁₁H₂₃N₂O⁺.

Illustrative HRMS Data:

Calculated m/z for C₁₁H₂₃N₂O⁺ [M+H]⁺: 199.1805

Observed m/z: 199.1808

The close agreement between the calculated and observed m/z values would provide strong evidence for the assigned molecular formula, thus validating the identity of the compound. Fragmentation analysis in tandem MS (MS/MS) experiments could further be used to confirm the connectivity of the piperidine and morpholine rings through the methylene linker by observing characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes of a molecule. In the case of this compound, the protonation of the two nitrogen atoms introduces distinct spectral features, particularly in the high-frequency region. The analysis of its IR spectrum relies on the characteristic absorption bands of the piperidinium (B107235) and morpholinium moieties, as well as the methylene linker.

The most prominent features in the spectrum are expected to be the N-H⁺ stretching vibrations from the protonated piperidine and morpholine nitrogen atoms. These bands are typically broad and appear in the 2700–3300 cm⁻¹ range. The C-H stretching vibrations from the numerous methylene (CH₂) groups in the rings and the linker are expected to be observed as sharp bands in the 2850–3000 cm⁻¹ region. uomustansiriyah.edu.iqlibretexts.org

The fingerprint region, below 1500 cm⁻¹, contains a wealth of structural information. Key vibrational modes in this region include the CH₂ scissoring (bending) vibrations, which typically occur around 1440-1470 cm⁻¹. uomustansiriyah.edu.iq The C-N stretching vibrations of the aliphatic amines and the C-O-C stretching of the ether linkage in the morpholine ring are also found here. The asymmetric C-O-C stretch of the morpholine ring is a particularly characteristic band, often appearing as a strong absorption around 1100 cm⁻¹. researchgate.net The various rocking, wagging, and twisting vibrations of the methylene groups contribute to the complexity of this region, providing a unique "fingerprint" for the molecule. The formation of intermolecular hydrogen bonds can lead to shifts in vibrational frequencies, offering further insight into the solid-state structure. americanpharmaceuticalreview.com

Table 1: Predicted Infrared Absorption Bands for this compound This table is generated based on characteristic frequencies for the constituent functional groups.

Wavenumber Range (cm⁻¹)IntensityAssignment of Vibrational Mode
3300–2700Strong, BroadN-H⁺ stretching (piperidinium and morpholinium)
3000–2850Medium to StrongC-H stretching (aliphatic CH₂)
1470–1440MediumCH₂ scissoring (bending)
1350–1250MediumC-N stretching (aliphatic amine)
1150–1050StrongC-O-C asymmetric stretching (morpholine ether)
Below 1000Medium to WeakCH₂ rocking and wagging vibrations

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a dedicated crystal structure for this compound is not available in the cited literature, extensive data from closely related piperidinium and morpholinium salts allow for a robust prediction of its solid-state characteristics. nih.govqut.edu.aumdpi.com

In the solid state, the structure of this compound is dominated by a network of strong hydrogen bonds. As a dihydrochloride salt, both the piperidine and morpholine nitrogen atoms are protonated, becoming positively charged ammonium (B1175870) centers (N-H⁺). These serve as effective hydrogen bond donors. The chloride anions (Cl⁻) act as the primary hydrogen bond acceptors.

Table 2: Typical Hydrogen Bond Parameters in Aminium Hydrochloride Salts Data derived from analogous structures in crystallographic databases.

Hydrogen Bond TypeDonor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)
StrongN-H⁺Cl⁻3.0 – 3.3150 – 180
WeakC-HCl⁻3.4 – 3.8120 – 160
WeakC-HO3.2 – 3.6110 – 150

In the chair conformation, substituents on the ring can occupy either axial (parallel to the principal ring axis) or equatorial (in the approximate plane of the ring) positions. To minimize steric hindrance, bulky substituents will preferentially occupy the more spacious equatorial positions. nih.gov For 4-(Piperidin-4-ylmethyl)morpholine, the methylene bridge connects C4 of the piperidine ring to the nitrogen of the morpholine ring. In the most stable conformation, the piperidine ring would adopt a chair form with the morpholinomethyl group at the C4 position in an equatorial orientation. Similarly, the morpholine ring would be in a chair conformation with the piperidin-4-ylmethyl group attached to its nitrogen also adopting an equatorial-like position relative to the ring. nih.govnih.govresearchgate.net Deviations from the ideal chair conformation, such as twist-boat forms, are energetically less favorable and typically only occur in highly strained systems or specific protein-ligand interactions. ias.ac.inrsc.org

Computational Chemistry and Advanced Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. DFT calculations have been employed to determine the most stable three-dimensional arrangement of 4-(Piperidin-4-ylmethyl)morpholine (B1281445) dihydrochloride (B599025) and to analyze its electronic properties, which are fundamental to its reactivity. Studies on analogous molecules containing piperidine (B6355638) and morpholine (B109124) rings have demonstrated the accuracy of DFT methods, often using the B3LYP functional with a 6-31G(d) basis set, in predicting geometric parameters that align well with experimental data researchgate.net.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability malayajournal.orgyoutube.com. The HOMO acts as an electron donor, while the LUMO is an electron acceptor malayajournal.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity malayajournal.org.

For 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride, the HOMO is expected to be localized on the regions with higher electron density, likely involving the nitrogen and oxygen atoms. The LUMO would be distributed over the molecule, representing the regions most susceptible to nucleophilic attack. Analysis of these orbitals provides insights into how the molecule will interact with other chemical species researchgate.netbhu.ac.in.

Table 1: Predicted Frontier Molecular Orbital Properties

ParameterDescriptionPredicted Significance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the molecule's capacity to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's capacity to accept electrons.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOA larger gap suggests higher molecular stability and lower reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility Assessment

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations provide a detailed assessment of its conformational landscape and flexibility in a simulated physiological environment nih.gov.

By simulating the motion of atoms and bonds over a specific period, MD can explore the different conformations the molecule can adopt, including the relative orientations of the piperidine and morpholine rings. This process, known as conformational sampling, is essential for understanding how the molecule might adapt its shape to fit into a biological target's binding site nih.gov. The simulations reveal the range of motion for different parts of the molecule, identifying rigid and flexible regions, which is critical information for drug design.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex nih.gov. It is widely used in drug discovery to screen virtual libraries of compounds and to elucidate the molecular basis of ligand-target interactions unar.ac.id. For this compound, which serves as a pharmaceutical intermediate, docking studies can predict its binding modes and affinities to various biological targets researchgate.net.

In silico docking algorithms place the flexible ligand into the binding site of a rigid or flexible target protein. The program then calculates a "docking score" or binding energy, which estimates the binding affinity. A lower binding energy generally indicates a more stable ligand-receptor complex and thus a higher predicted affinity.

Docking studies involving similar piperidine and morpholine derivatives have shown their potential to bind to a variety of targets, including enzymes like cholinesterases or protein kinases nih.govmdpi.com. The predicted binding mode reveals the specific orientation of the ligand within the active site, highlighting the key interactions that stabilize the complex.

Table 2: Representative In Silico Docking Results

Biological Target ClassPredicted Binding Affinity (Docking Score)Potential Binding Mode
Protein KinasesLow (Favorable)Binding within the ATP-binding pocket.
G-Protein Coupled Receptors (GPCRs)ModerateInteraction with transmembrane helical residues.
CholinesterasesLow (Favorable)Interaction with catalytic and peripheral anionic sites. nih.gov

A crucial output of molecular docking is the detailed characterization of intermolecular interactions between the ligand and the amino acid residues of the target protein. For this compound, the protonated nitrogen atoms of the piperidine and morpholine rings are key functional groups for forming strong interactions.

Common interactions predicted by docking studies include:

Hydrogen Bonds: The N-H groups of the protonated piperidine and morpholine rings can act as hydrogen bond donors to acceptor residues like aspartate, glutamate, or serine in the binding site. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor.

Electrostatic Interactions (Ionic Bonds): The positive charge on the protonated nitrogen atoms can form strong salt bridges with negatively charged amino acid residues such as aspartate or glutamate.

π-Cation Interactions: The positively charged piperidine ring can interact favorably with the aromatic rings of amino acids like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) nih.gov.

These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide further chemical modifications to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental pillars in modern drug discovery, providing a framework to understand how the chemical structure of a compound influences its biological activity. ug.edu.gedrugdesign.org These methodologies are particularly crucial in the optimization of lead compounds containing privileged scaffolds such as piperidine and morpholine, both of which are present in 4-(Piperidin-4-ylmethyl)morpholine. researchgate.nete3s-conferences.orgthieme-connect.com

The piperidine moiety is a versatile scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets. researchgate.net Its structural flexibility allows it to adopt different conformations, which can be crucial for optimal binding to a receptor or enzyme active site. thieme-connect.comresearchgate.net The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, forming key interactions that anchor the molecule to its target. drugdesign.org Furthermore, substitutions on the piperidine ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. researchgate.net

The morpholine ring is another highly valued heterocycle in drug design due to its favorable physicochemical properties, including improved solubility and metabolic stability. researchgate.netmdpi.com The oxygen atom in the morpholine ring can participate in hydrogen bonding, while the nitrogen atom provides a point for further chemical modification. e3s-conferences.org The incorporation of a morpholine moiety has been shown to enhance the potency and selectivity of various bioactive compounds. mdpi.come3s-conferences.org

Computational approaches, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating these structural determinants at an atomic level. mdpi.comrsc.org These methods can predict the binding mode of a compound and identify key interactions between the ligand and its target protein, thereby guiding further synthetic modifications to enhance activity.

A hypothetical SAR exploration of 4-(Piperidin-4-ylmethyl)morpholine could involve the systematic modification of each structural component, as outlined in the table below.

Modification SitePotential ModificationsRationale for Modification
Piperidine Ring Introduction of substituents (e.g., alkyl, aryl, hydroxyl groups) at various positions.To probe for additional binding pockets and enhance target affinity and selectivity.
Alteration of ring stereochemistry.To investigate the impact of chirality on biological activity. thieme-connect.com
Morpholine Ring Replacement with other heterocyclic systems (e.g., thiomorpholine, piperazine).To assess the importance of the oxygen atom and explore alternative hydrogen bonding patterns.
Substitution on the carbon atoms of the ring.To fine-tune the electronic and steric properties of the molecule.
Methylene (B1212753) Linker Variation of linker length (e.g., ethyl, propyl).To optimize the distance and relative orientation of the piperidine and morpholine rings.
Introduction of rigidity (e.g., double or triple bonds).To lock the molecule into a more bioactive conformation.

The design and synthesis of focused compound libraries are central to systematically exploring the SAR of a given scaffold. nih.gov For a molecule like 4-(Piperidin-4-ylmethyl)morpholine, a library design strategy would aim to introduce structural diversity at key positions to map the chemical space around the core structure. researchgate.net

Diversity-oriented synthesis (DOS) is a powerful approach for generating structurally diverse small molecules from a common starting material. researchgate.net This strategy could be employed to create a library of analogs of 4-(Piperidin-4-ylmethyl)morpholine with variations in the piperidine and morpholine rings, as well as the linker.

Computational tools play a significant role in the rational design of such libraries. QSAR models, for instance, can be developed based on an initial set of active compounds to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. tandfonline.comtandfonline.comnih.gov Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules that fit this model.

An example of a compound library design strategy for SAR exploration of the 4-(Piperidin-4-ylmethyl)morpholine scaffold is presented in the table below.

Library SubsetCore ScaffoldDiversity ElementsObjective
Library 1: Piperidine Analogs Morpholin-4-ylmethylDiverse substituents on the piperidine ring (R1, R2, R3).To determine the optimal substitution pattern on the piperidine ring for enhanced activity.
Library 2: Morpholine Analogs Piperidin-4-ylmethylReplacement of the morpholine ring with various other heterocycles (X).To evaluate the contribution of the morpholine moiety and identify potentially superior alternatives.
Library 3: Linker Analogs Piperidine and MorpholineVariation in the length and rigidity of the linker (n, Y).To probe the impact of conformational flexibility and the spatial relationship between the two rings.

By synthesizing and screening these focused libraries, medicinal chemists can systematically unravel the SAR of the 4-(Piperidin-4-ylmethyl)morpholine scaffold, leading to the identification of optimized analogs with improved potency, selectivity, and pharmacokinetic properties.

Medicinal Chemistry and Biological Target Engagement Research

Role of Piperidine-Morpholine Scaffolds as Privileged Pharmacophores in Drug Design

The piperidine (B6355638) and morpholine (B109124) heterocycles are fundamental components in the design of many biologically active compounds and approved drugs. pharmjournal.ruresearchgate.netbohrium.com Their combination into a single scaffold creates a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets. nih.gov Medicinal chemists frequently employ these structures not only to enhance biological activity but also to improve pharmacokinetic properties, such as solubility and metabolic stability. pharmjournal.ruresearchgate.net The versatility of the piperidine-morpholine scaffold allows for its incorporation into lead compounds targeting a diverse range of therapeutic areas, including cancer, inflammation, and central nervous system disorders. nih.govnih.gov

Rational Design Principles for Modulating Bioactivity

The rational design of drugs incorporating the piperidine-morpholine scaffold hinges on several key principles aimed at optimizing interactions with specific biological targets. The inherent properties of the scaffold, such as the basic nitrogen of the piperidine ring, are crucial for forming key interactions, like salt bridges, with acidic residues (e.g., aspartate) in receptor binding pockets. chemrxiv.orgnih.gov

Key design principles include:

Conformational Constraint: Introducing the rigid piperidine and morpholine rings helps to lock the molecule into a specific, biologically active conformation. This pre-organization reduces the entropic penalty upon binding to a target, potentially increasing affinity. nih.gov

Modulation of Physicochemical Properties: The position and nature of substituents on either the piperidine or morpholine ring can significantly alter properties like lipophilicity and polarity. thieme-connect.com For instance, the morpholine moiety is often used to increase hydrophilicity and improve the pharmacokinetic profile of a drug candidate. researchgate.net

Vectorial Modification: The scaffold provides multiple points for chemical modification. Substituents can be strategically added to the piperidine nitrogen, the morpholine nitrogen (if applicable in analogs), or at various positions on the rings themselves to explore interactions with different sub-pockets of a target protein. This allows for fine-tuning of potency and selectivity. scispace.com

Bioisosteric Replacement: The piperidine or morpholine rings can be used as bioisosteres for other cyclic or acyclic amines to improve properties. For example, replacing a piperazine (B1678402) with a piperidine has been shown to be a critical modification for achieving dual activity at certain receptors. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing compounds based on the piperidine-morpholine scaffold. These studies systematically alter parts of the molecule to understand how changes affect biological activity.

For cholinesterase inhibitors, SAR studies have revealed that the piperidinyl moiety plays a significant role in activity against acetylcholinesterase (AChE). scispace.com Comparing piperidinyl versus morpholino pendant groups in certain chemical series demonstrated that the piperidine-containing compounds were more potent and selective inhibitors of the AChE enzyme. scispace.com

In the context of dual histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, SAR is particularly insightful. It has been established that the piperidine moiety is a key structural element for dual H3/σ1 receptor affinity. nih.gov A direct comparison between a compound with a piperazine core and its analog with a piperidine core showed a dramatic increase in affinity for the σ1 receptor (from a Ki of 1531 nM to 3.64 nM) while maintaining high affinity for the H3R. nih.gov Further studies confirmed that the piperidine ring is the most influential structural element for activity at the σ1R in these series. nih.gov Additionally, extending the alkyl chain linking the piperidine-morpholine head to other parts of the molecule can modulate affinity, particularly at the H3R. nih.gov

Investigations into Receptor and Enzyme Binding Affinities of Derivatives

Derivatives of the piperidine-morpholine scaffold have been extensively investigated for their binding affinities to a variety of receptors and enzymes, leading to the development of potent and selective modulators for several important drug targets.

Research on Histamine H3 Receptor and Sigma-1 Receptor Ligands

A significant area of research has focused on developing dual-acting ligands that target both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) for the potential treatment of pain and neurological disorders. nih.govacs.org The piperidine nucleus has been identified as a critical structural feature for achieving this dual activity. nih.govnih.gov

Molecular modeling and binding studies have shown that derivatives containing a piperidine core exhibit significantly higher affinity for the σ1R compared to their piperazine counterparts. nih.gov The protonated nitrogen of the piperidine ring is believed to form a crucial salt bridge interaction with the Glu172 residue in the σ1R binding site, which is essential for high affinity. nih.gov Numerous piperidine-based compounds have been synthesized and shown to be high-affinity antagonists for both H3R and σ1R, with some compounds demonstrating promising analgesic activity in preclinical models of nociceptive and neuropathic pain. nih.govacs.org

Binding Affinities (Ki, nM) of Representative Piperidine Derivatives at Histamine H3 and Sigma Receptors
CompoundCore MoietyhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)Reference
Compound 5Piperidine7.703.64- nih.gov
Compound 4 (analog)Piperazine3.171531- nih.gov
Compound 11Piperidine6.24.4167.9 nih.gov
Compound 12Piperidine--- nih.gov
Compound 7Piperidine--- nih.gov

Studies on Kinase Inhibition Mechanisms

The morpholine ring is a well-established pharmacophore in the design of kinase inhibitors, valued for its ability to improve potency and pharmacokinetic properties. researchgate.netnih.gov Several approved kinase inhibitors, such as Gefitinib (Iressa) and Linezolid (an antibiotic with kinase-inhibiting off-target effects), contain a morpholine moiety. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, forming key interactions within the ATP-binding site of kinases. Furthermore, the incorporation of a morpholine ring often enhances water solubility, a desirable property for drug candidates. nih.gov While direct studies on 4-(piperidin-4-ylmethyl)morpholine (B1281445) as a kinase inhibitor are not prominent, the combined piperidine-morpholine scaffold is a feature in broader libraries of compounds screened for kinase activity, leveraging the properties of both heterocycles to achieve potent and selective inhibition.

Research on Enzyme Active Site Inhibitors

Derivatives containing piperidine and morpholine scaffolds have been successfully developed as inhibitors for various enzyme active sites.

Cholinesterases: In the search for treatments for Alzheimer's disease, phenoxyethyl piperidine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). scispace.comresearchgate.net SAR studies identified a piperidine-containing compound (5c) as a potent and highly selective inhibitor of AChE with an IC50 value of 0.50 µM. researchgate.net The piperidine nitrogen is proposed to interact with the catalytic anionic site (CAS) of the enzyme. scispace.com

α-Glucosidase and α-Amylase: Piperidine-substituted chalcones have shown promising inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to the management of type II diabetes. nih.gov Certain derivatives displayed significantly higher inhibition of these enzymes compared to the standard drug, acarbose. nih.gov

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): In the design of 15-PGDH inhibitors, a benzomorpholine core was used to connect a piperidine amide headgroup to another part of the molecule. acs.org The difluoro piperidine ring of the amide was found to fit into a hydrophobic subpocket near the enzyme's catalytic center, mimicking the interactions of the natural substrate. acs.org

Based on a comprehensive search of available scientific literature, there is no specific research data published on the radical scavenging properties or the chemical biology applications in cellular mechanisms and signaling pathways for the exact compound “4-(Piperidin-4-ylmethyl)morpholine dihydrochloride (B599025).”

The provided search results contain information on the broader classes of piperidine and morpholine derivatives, discussing their general potential in medicinal chemistry, including antioxidant activities and roles in cellular signaling. However, none of the available resources provide specific experimental data, detailed research findings, or data tables related to "4-(Piperidin-4-ylmethyl)morpholine dihydrochloride."

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific outline requested in the prompt. Creating content for the specified sections would require fabricating data, which is contrary to the core principles of scientific accuracy.

Advanced Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. nih.gov It is widely used for separating, identifying, and quantifying components in a mixture.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to non-polar compounds like piperidine (B6355638) derivatives. nih.govresearchgate.net The principle involves a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.

The development of an RP-HPLC method for 4-(Piperidin-4-ylmethyl)morpholine (B1281445) dihydrochloride (B599025) would involve the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities or degradation products. chemrevlett.com Key steps include:

Column Selection: A C18 column is often the first choice due to its hydrophobicity and wide applicability. nih.gov Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are selected to balance efficiency and back-pressure.

Mobile Phase Selection: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The buffer (e.g., phosphate (B84403) buffer, or water with an acid like phosphoric or trifluoroacetic acid) controls the pH and influences the retention of ionizable compounds. nih.govssrn.com The organic modifier (commonly acetonitrile (B52724) or methanol) is adjusted to control the elution strength and retention time. An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be used.

Detection: A UV detector is commonly used, and the detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity. researchgate.net For compounds lacking a strong chromophore, other detectors like mass spectrometry (MS) or evaporative light scattering (ELSD) may be employed.

Flow Rate and Temperature: The flow rate (e.g., 1.0 mL/min) and column temperature are optimized to achieve sharp peaks and reproducible retention times. nih.goveurasianjournals.com

Below is a table showing representative chromatographic conditions for the analysis of a piperidine-containing compound.

Table 1: Illustrative RP-HPLC Method Parameters
ParameterCondition
Column Inertsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (68:32, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C
Injection Volume 10 µL

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. unife.it These enantiomers can have different pharmacological and toxicological profiles, making their separation and quantification essential for regulatory purposes. nih.gov While 4-(Piperidin-4-ylmethyl)morpholine is an achiral molecule, the principles of chiral chromatography would be applied if a chiral center were present in a derivative.

Chiral HPLC is the gold standard for separating enantiomers. unife.it The most common approach involves the use of a Chiral Stationary Phase (CSP). These phases contain a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers, leading to different retention times.

Development of a chiral method would include:

CSP Screening: A variety of commercially available CSPs, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, would be screened to find one that provides separation. nih.govsemanticscholar.org

Mobile Phase Optimization: The mobile phase composition is critical in chiral separations. Different modes can be used, including normal-phase (e.g., hexane/alcohol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., buffered aqueous/organic mixtures), depending on the CSP and analyte. nih.gov

Temperature and Flow Rate: Lowering the temperature can sometimes enhance enantiomeric resolution, although it may increase analysis time and back-pressure.

Table 2: Example Chiral HPLC Conditions for a Hypothetical Basic Chiral Amine
ParameterCondition
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel OD-H)
Mobile Phase Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 230 nm
Column Temperature 25°C

Ultra-Performance Liquid Chromatography (UPLC) Techniques for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with sub-2 µm particles, which provides a substantial increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC. mdpi.com The van Deemter equation demonstrates that smaller particle sizes lead to higher column efficiency, which does not diminish at higher linear velocities (flow rates). mdpi.com

The main advantages of converting an HPLC method to a UPLC method include:

Increased Speed: Analysis times can be reduced by a factor of up to 10. mdpi.com

Higher Resolution: Sharper and narrower peaks allow for better separation of complex mixtures.

Greater Sensitivity: Taller, narrower peaks lead to lower limits of detection.

Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant cost savings and reduced environmental impact.

UPLC systems are designed to operate at much higher back-pressures (up to 15,000 psi) than HPLC systems to accommodate the smaller particle sizes and maintain optimal flow rates. mdpi.com

Table 3: Comparison of Typical HPLC and UPLC Parameters
ParameterConventional HPLCUPLC
Particle Size 3.5 - 5 µm< 2 µm (e.g., 1.7 µm)
Column Dimensions (L x ID) 150-250 mm x 4.6 mm50-100 mm x 2.1 mm
System Back-pressure ~2,000 - 4,000 psi~8,000 - 15,000 psi
Typical Flow Rate 1.0 - 2.0 mL/min0.2 - 0.5 mL/min
Typical Run Time 15 - 30 min1 - 5 min

Development and Validation of Robust Analytical Procedures

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement and demonstrates that the procedure is accurate, precise, specific, and robust. The validation process typically follows guidelines from the International Council for Harmonisation (ICH). nih.gov

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure: A series of at least five standard solutions of the analyte are prepared at different concentrations spanning the expected working range. researchgate.net Each standard is analyzed, and the instrument response (e.g., peak area) is plotted against the known concentration.

Acceptance Criteria: The relationship is typically evaluated using linear regression analysis. A high correlation coefficient (R²) of ≥ 0.999 is generally required to demonstrate linearity. nih.gov

The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Table 4: Example Linearity Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
10125,430
25313,550
50624,980
75937,510
1001,250,100
Linear Regression Result: R² = 0.9998

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. This is typically done by analyzing a minimum of six replicate samples at 100% of the test concentration or three replicates at three different concentrations. europa.eu

Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.

Reproducibility: Assesses precision between different laboratories (collaborative studies).

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples to which a known amount of analyte has been added (spiked samples) and calculating the percent recovery.

Table 5: Illustrative Precision and Accuracy Data
Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL, n=6)Precision (%RSD)Accuracy (% Recovery)
Low2524.81.1%99.2%
Medium5050.30.8%100.6%
High7574.50.9%99.3%

Acceptance criteria are typically %RSD ≤ 2% for precision and % Recovery between 98.0% and 102.0% for accuracy. nih.gov

Specificity and Selectivity Studies for Interference Resolution

Specificity in analytical method development is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. Selectivity is the ability of the method to differentiate and quantify the analyte from other substances. For 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride, these studies are critical to ensure that the signal measured is solely from the compound of interest, without contributions from potential interferences such as impurities, degradation products, or synthetic precursors.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for these assessments, often coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). The strategy involves demonstrating the resolution between the peak for this compound and peaks from potentially interfering compounds.

Potential interferences for this compound include:

Starting Materials: Unreacted precursors from the synthesis, such as 4-piperidinylmorpholine or 1-benzyl-4-piperidone.

Synthetic By-products: Compounds formed through side reactions during synthesis. For instance, related structures like 4-(1-benzylpiperidin-4-yl)morpholine (B5700109) could be present as an intermediate or impurity. google.com

Degradation Products: Compounds formed due to the decomposition of the final product under stress conditions like heat, light, or humidity.

To confirm selectivity, a solution containing a mixture of the primary compound and all known potential impurities is analyzed. The analytical method must demonstrate adequate separation of these components. Peak purity analysis using a DAD is a common approach to verify that the chromatographic peak of the analyte is spectrally homogeneous and not co-eluted with an impurity.

Below is a table illustrating hypothetical chromatographic data demonstrating the selectivity of a method for this compound.

Table 1: Hypothetical Chromatographic Data for Selectivity Assessment

Compound Name Retention Time (minutes) Resolution (Rs) from Main Peak Peak Purity Index
4-Piperidinylmorpholine (Starting Material) 2.5 > 2.0 N/A
4-(1-Benzylpiperidin-4-yl)morpholine (Intermediate) 8.1 > 2.0 N/A
This compound 5.3 N/A > 0.999
Degradation Product A 4.1 > 2.0 N/A

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. thomasalittleconsulting.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. juniperpublishers.com Establishing these parameters is fundamental for validating an analytical method's sensitivity. Several methods are recognized by regulatory bodies like the International Council for Harmonisation (ICH). juniperpublishers.com

Common Methods for LOD and LOQ Determination:

Visual Evaluation: This method is primarily used for non-instrumental analysis but can be applied to instrumental methods. It involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.

Signal-to-Noise (S/N) Ratio: This approach is applicable to analytical procedures that exhibit baseline noise. juniperpublishers.com It involves comparing the signal from samples with known low concentrations of the analyte with the background noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ. juniperpublishers.comtbzmed.ac.ir

Based on the Standard Deviation of the Response and the Slope: This is a more quantitative approach. The LOD and LOQ are calculated using the slope of the calibration curve and the standard deviation of the response. sepscience.com The formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the y-intercept of the regression line or the residual standard deviation of the regression line. juniperpublishers.comsepscience.com

S = the slope of the calibration curve. juniperpublishers.comsepscience.com

For context, a validated RP-HPLC method for determining a related compound, piperidine, reported an LOD of 0.15 μg/mL and an LOQ of 0.44 μg/mL, indicating the level of sensitivity that can be achieved for such structures. nih.gov

The table below presents a hypothetical dataset to illustrate the calculation of LOD and LOQ for this compound using the calibration curve method.

Table 2: Hypothetical Calibration Data and LOD/LOQ Calculation

Concentration (µg/mL) Instrument Response (Peak Area)
0.5 15,200
1.0 30,100
2.5 74,900
5.0 150,500
10.0 300,200
Calculated Parameters Value
Slope (S) 30,000
Standard Deviation of Intercept (σ) 850
LOD = 3.3 * (850 / 30,000) 0.094 µg/mL

| LOQ = 10 * (850 / 30,000) | 0.283 µg/mL |

Impurity Profiling and Identification Strategies for Synthetic Batches

Impurity profiling is the systematic process of identifying, characterizing, and quantifying impurities in pharmaceutical substances. biomedres.us This process is essential for ensuring the quality, safety, and efficacy of a compound. For synthetic batches of this compound, impurities can originate from various sources. biomedres.us

Sources and Types of Impurities:

Organic Impurities: These are the most common and can include starting materials, by-products of side reactions, intermediates that were not fully reacted, and products of degradation. biomedres.us A described synthesis method involves reacting 4-piperidinylmorpholine, which could remain as an unreacted impurity.

Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals.

Residual Solvents: These are organic or inorganic liquids used during the synthesis process. researchgate.net Solvents like dichloromethane (B109758) may be used in the synthesis of this compound and could remain in the final product. According to ICH guidelines, residual solvents are classified based on their risk to human health. researchgate.net

Strategies for Identification and Characterization:

A multi-step strategy is employed for impurity profiling, combining separation and identification techniques.

Separation: The first step involves separating the impurities from the main compound and from each other. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity. biomedres.us Gas Chromatography (GC) is typically used for volatile impurities and residual solvents. biomedres.us

Identification: Once separated, various spectroscopic techniques are used for structural elucidation.

Mass Spectrometry (MS): Provides information about the molecular mass and elemental composition of an impurity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Is a powerful tool for the complete structural elucidation of unknown impurities. researchgate.net

Hyphenated Techniques: The combination of separation and spectroscopic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is extremely effective for identifying trace-level impurities in complex mixtures. biomedres.usresearchgate.net

The table below outlines a strategy for profiling potential impurities in synthetic batches of this compound.

Table 3: Impurity Profiling Strategy

Potential Impurity Likely Source Primary Detection/Separation Technique Identification Technique
4-Piperidinylmorpholine Unreacted starting material HPLC LC-MS
1-Benzyl-4-piperidone Unreacted starting material HPLC, GC GC-MS, LC-MS
Dichloromethane Residual solvent GC (Headspace) GC-MS
Unknown By-product Synthesis side reaction HPLC LC-MS, NMR

Emerging Research Applications in Materials Science and Catalysis

Investigation in the Development of Novel Materials with Tailored Properties

The bifunctional nature of 4-(Piperidin-4-ylmethyl)morpholine (B1281445), featuring both a secondary amine (piperidine) and a tertiary amine (morpholine), presents intriguing possibilities for its use as a building block in polymer and materials science. e3s-conferences.orgresearchgate.net Morpholine (B109124) and piperidine (B6355638) derivatives are known to serve as effective curing agents, stabilizers, and cross-linking agents in the synthesis of polymeric materials. e3s-conferences.org

The presence of two nitrogen atoms with differing steric and electronic environments could allow for controlled polymerization reactions, leading to materials with highly specific and tunable properties. For instance, the piperidine nitrogen can act as a reactive site for chain growth, while the morpholine nitrogen could be utilized for post-polymerization modification or as a site for introducing specific functionalities. This dual reactivity could be harnessed to create polymers with tailored thermal stability, mechanical strength, and chemical resistance.

Potential Applications in Materials Science:

Potential ApplicationRationale
Epoxy Resin Curing Agent The amine groups can react with epoxy groups to form a cross-linked polymer network, potentially leading to resins with enhanced toughness and thermal stability.
Polyurethane Synthesis Can act as a chain extender or cross-linker in the synthesis of polyurethanes, influencing the final properties of the material.
Functional Monomer The compound could be modified and used as a monomer to introduce piperidine and morpholine functionalities into polymer backbones, imparting specific properties like basicity or hydrophilicity.
Corrosion Inhibitor The nitrogen and oxygen atoms can adsorb onto metal surfaces, forming a protective layer and preventing corrosion, a known application for some morpholine derivatives. e3s-conferences.org

Detailed research into the reaction kinetics and the structure-property relationships of polymers derived from 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride (B599025) is necessary to fully realize its potential in creating advanced materials.

Exploration as Ligands in Coordination Chemistry for Advanced Catalyst Design

The nitrogen atoms in both the piperidine and morpholine rings of 4-(Piperidin-4-ylmethyl)morpholine make it a promising candidate for use as a ligand in coordination chemistry. The ability of such N-donor ligands to form stable complexes with a variety of transition metals is a cornerstone of modern catalyst design. rsc.orgnih.govsemanticscholar.orgresearchgate.net The specific geometry and electronic properties of the resulting metal complexes are crucial in determining their catalytic activity and selectivity.

The (piperidin-4-ylmethyl)morpholine scaffold can act as a bidentate ligand, coordinating to a metal center through both the piperidine and morpholine nitrogen atoms. The flexibility of the methylene (B1212753) linker would allow for the formation of a stable chelate ring, which can enhance the stability of the resulting metal complex. The steric bulk provided by the piperidine and morpholine rings can also create a specific chiral environment around the metal center, which is highly desirable for asymmetric catalysis.

Potential Catalytic Applications:

Catalytic ReactionRole of the Ligand
Hydrogenation and Transfer Hydrogenation The ligand can stabilize catalytically active metal centers (e.g., Ru, Rh, Ir) for the reduction of unsaturated bonds.
Cross-Coupling Reactions Palladium or nickel complexes with this ligand could potentially catalyze C-C and C-N bond formation reactions, which are fundamental in organic synthesis.
Polymerization Catalysis Metal complexes could act as catalysts for olefin polymerization, with the ligand structure influencing the polymer's tacticity and molecular weight.
Oxidation Reactions The ligand could support metal centers in various oxidation states, enabling catalytic oxidation of alcohols or hydrocarbons.

The synthesis and characterization of transition metal complexes with 4-(Piperidin-4-ylmethyl)morpholine as a ligand, followed by thorough testing in various catalytic reactions, will be essential to uncover its true potential in the development of advanced and efficient catalysts. While direct research on this specific compound is still in its early stages, the foundational principles of coordination chemistry and catalysis strongly suggest a promising future for its application in these fields.

Conclusion and Future Research Perspectives

Future Directions in the Synthesis of Novel 4-(Piperidin-4-ylmethyl)morpholine (B1281445) Derivatives for Enhanced SAR Exploration

The exploration of the chemical space around the 4-(piperidin-4-ylmethyl)morpholine core is crucial for elucidating and optimizing its pharmacological activity. Future synthetic efforts should be directed towards systematic modifications of this scaffold to build a comprehensive Structure-Activity Relationship (SAR) profile. The morpholine (B109124) and piperidine (B6355638) rings are considered key structures for not only enhancing biological activity but also for achieving desirable therapeutic properties and improved pharmacokinetic profiles. pharmjournal.ru

Key synthetic strategies for expanding the SAR of 4-(piperidin-4-ylmethyl)morpholine derivatives could include:

Modification of the Piperidine Ring: Introduction of various substituents on the piperidine nitrogen could modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds. Furthermore, substitution at other positions on the piperidine ring could probe steric and electronic requirements for biological activity.

Alterations to the Morpholine Moiety: While the morpholine ring is often considered a metabolically stable and solubilizing group, subtle modifications could fine-tune its properties. e3s-conferences.org For instance, the introduction of small alkyl groups could provide insights into the spatial constraints of the binding pocket of a target protein.

Linker Modification: The methyl group connecting the piperidine and morpholine rings offers another point for modification. Varying the length and rigidity of this linker could significantly impact the conformational presentation of the two heterocyclic systems, which is often a critical determinant of biological activity.

Scaffold Hopping and Bioisosteric Replacement: Future synthetic endeavors could also explore replacing the morpholine or piperidine ring with other heterocyclic systems to identify novel scaffolds with improved properties. This approach, guided by an understanding of the existing SAR, could lead to the discovery of derivatives with enhanced potency, selectivity, and metabolic stability.

A systematic library of such novel derivatives would be invaluable for identifying key structural features responsible for any observed biological effects.

Integration of Advanced Computational Approaches for Rational Design and Mechanistic Insights

To complement synthetic efforts and accelerate the drug discovery process, the integration of advanced computational techniques is indispensable. mdpi.com These in silico methods can provide valuable insights into the potential biological targets of 4-(piperidin-4-ylmethyl)morpholine derivatives and guide the design of more potent and selective analogues.

Future computational research on this scaffold should focus on several key areas:

Molecular Docking: This technique can be employed to predict the binding mode of 4-(piperidin-4-ylmethyl)morpholine derivatives to the active sites of various potential biological targets. By understanding these interactions, researchers can prioritize the synthesis of compounds with a higher likelihood of being active.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor interactions, revealing the stability of the binding complex and the conformational changes that may occur upon binding. mdpi.com This information is crucial for understanding the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues with corresponding biological data becomes available, QSAR models can be developed to correlate the structural features of the compounds with their activity. These models can then be used to predict the activity of virtual compounds, further guiding synthetic efforts.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug discovery. By identifying potential liabilities early on, researchers can focus on synthesizing compounds with more favorable drug-like properties.

The synergy between these computational approaches and traditional synthetic chemistry will be pivotal in the rational design of the next generation of 4-(piperidin-4-ylmethyl)morpholine-based compounds.

Development of 4-(Piperidin-4-ylmethyl)morpholine Dihydrochloride (B599025) Analogues as Targeted Research Probes

Beyond their potential as therapeutic agents, analogues of 4-(piperidin-4-ylmethyl)morpholine dihydrochloride can be developed into valuable research probes to investigate biological pathways and validate novel drug targets. The development of such tools is a critical step in advancing our understanding of complex biological systems.

Future work in this area could involve:

Fluorescent Probes: By conjugating a fluorescent dye to a high-affinity derivative of 4-(piperidin-4-ylmethyl)morpholine, researchers can create probes for use in fluorescence-based assays, such as fluorescence microscopy and flow cytometry. nih.gov These probes would allow for the visualization of the subcellular localization of the target protein and the study of its dynamics in living cells.

Radiolabeled Ligands for PET Imaging: Radiolabeling a potent and selective analogue with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, would enable in vivo imaging of the target's distribution and density in preclinical models and potentially in humans using Positron Emission Tomography (PET). nih.govmdanderson.orgnih.gov PET imaging is a powerful, non-invasive technique that can provide quantitative information about drug-target engagement and pharmacokinetics in the living brain. mdpi.com

Affinity-Based Probes: The development of derivatives suitable for affinity chromatography would facilitate the identification and isolation of the molecular targets of 4-(piperidin-4-ylmethyl)morpholine. This is particularly valuable when the precise mechanism of action is unknown.

Q & A

Basic: What are the established synthetic pathways for 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Reacting morpholine derivatives (e.g., 2,6-dimethylmorpholine) with piperidine or substituted piperidines in solvents like ethanol or toluene under reflux conditions .
  • Step 2: Acidification with HCl to form the dihydrochloride salt, followed by purification via recrystallization or chromatography .
  • Key Parameters: Catalyst selection (e.g., palladium for cross-coupling) and solvent polarity significantly impact yield (reported up to 75% in optimized conditions) .

Basic: Which analytical techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray Crystallography: Determines 3D conformation; SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond angles and torsional strain .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., morpholine O–CH2_2 signals at δ 3.5–4.0 ppm) and confirm regiochemistry .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H20_{20}Cl2_2N2_2O: MW 250.23 g/mol) .

Advanced: How can synthesis yield and purity be optimized for scale-up?

Methodological Answer:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C) to reduce side reactions in coupling steps .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene minimizes by-products in cyclization .
  • Purification: Gradient recrystallization (water:ethanol mixtures) improves purity (>98%) .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Comparative Assays: Test structural analogs (e.g., bisMorphPT vs. target compound) under identical conditions to isolate morpholine vs. piperidine contributions .
  • Dose-Response Studies: Resolve discrepancies (e.g., E-cadherin upregulation in colorectal cells vs. inactivity in antimicrobial assays) by varying concentrations (1–100 µM) .
  • Receptor Profiling: Use radioligand binding assays to confirm target specificity (e.g., histamine H3 receptor inverse agonism vs. off-target effects) .

Advanced: What computational strategies predict receptor-binding modes?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., adenosine A2A receptor; predicted ΔG ≤ −8.5 kcal/mol) .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (20–100 ns trajectories) to assess stability of hydrogen bonds (e.g., morpholine O···Lys182) .
  • QSAR Modeling: Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity using Hammett constants .

Basic: What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

  • Solubility: Freely soluble in water (>50 mg/mL at 25°C) and polar solvents (DMSO, ethanol); insoluble in hexane .
  • Stability: Stable at pH 4–7; degrade in strong acids/bases (hydrolysis of morpholine ring). Store desiccated at −20°C to prevent hygroscopic degradation .

Advanced: How does pH influence reactivity in nucleophilic substitution?

Methodological Answer:

  • Alkaline Conditions (pH > 10): Deprotonate piperidine N–H (pKa ~10.5), enabling nucleophilic attack on alkyl halides (e.g., benzyl bromide; yields >60%) .
  • Acidic Conditions (pH < 4): Protonate morpholine O, reducing electron density and slowing SN2 reactions. Use buffered media (pH 7.4) for aqueous compatibility .

Basic: What are its primary applications in medicinal chemistry?

Methodological Answer:

  • Receptor Antagonists: Key intermediate for histamine H3 inverse agonists (e.g., SUVN-G3031 for sleep disorders) .
  • Cancer Research: Modulates E-cadherin expression in colorectal carcinoma (IC50 ~25 µM) via Wnt/β-catenin pathway .
  • Neuropharmacology: Precursor for dopamine D2/D3 ligands with potential antipsychotic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.